2-Cyanoethylphosphine

Organometallic Chemistry Homogeneous Catalysis Platinum Coordination Chemistry

2-Cyanoethylphosphine (CAS 6783-71-7) combines a nucleophilic PH2 center with an electron-withdrawing cyanoethyl arm—a structural architecture non-interchangeable with its tertiary analog TCEP. Its primary phosphine functionality enables sequential Pt-catalyzed hydrophosphination to construct mixed-substituent phosphine ligands inaccessible from bis- or tris-substituted derivatives. The compound affords predictable κ1(P)-coordination, avoiding the hemilabile multidentate binding observed with diallylphosphine alternatives, ensuring well-defined metal centers for mechanistic studies and catalyst development. For structure-activity relationship investigations, the 2-cyanoethylphosphine series offers invariant Co–P bond lengths across substitution patterns (n=1–3), enabling clean electronic effect studies without geometric confounding.

Molecular Formula C3H6NP
Molecular Weight 87.06 g/mol
CAS No. 6783-71-7
Cat. No. B14718409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethylphosphine
CAS6783-71-7
Molecular FormulaC3H6NP
Molecular Weight87.06 g/mol
Structural Identifiers
SMILESC(CP)C#N
InChIInChI=1S/C3H6NP/c4-2-1-3-5/h1,3,5H2
InChIKeyLRQDMMVZKMBBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoethylphosphine CAS 6783-71-7: Primary Phosphine Building Block for Organometallic Ligand Synthesis


2-Cyanoethylphosphine (CAS 6783-71-7), systematically named 3-phosphanylpropanenitrile, is a primary phosphine of formula C3H6NP (MW 87.06) that serves as a fundamental building block for generating more complex functionalized phosphines [1]. Its molecular architecture combines a nucleophilic PH2 center with an electron-withdrawing cyanoethyl arm, making it a versatile precursor for hydrophosphination and coordination chemistry applications . Commercial supply is available from multiple vendors including Leyan with purity specifications of 98% . The compound exhibits air and moisture sensitivity, requiring handling under inert atmosphere and storage at cool temperatures to maintain integrity .

2-Cyanoethylphosphine Procurement Criticality: Why Tris- or Bis- Cyanoethylphosphine Cannot Substitute


2-Cyanoethylphosphine is structurally and functionally non-interchangeable with its higher-substituted analogs such as tris(2-cyanoethyl)phosphine (tcep, CAS 4023-53-4) or bis(2-cyanoethyl)phosphine (CAS 4023-49-8) [1]. While these compounds share the cyanoethyl moiety, they differ fundamentally in phosphorus substitution pattern, donor capacity, and reaction pathways. Substitution at the procurement stage introduces quantifiable deviations in ligand electronics, coordination geometry outcomes, and catalytic performance that propagate through the entire synthetic or catalytic workflow [2]. The primary phosphine character of 2-cyanoethylphosphine enables synthetic transformations (e.g., sequential hydrophosphination to generate mixed-substituent phosphines) that tertiary analogs like tcep cannot undergo [1].

2-Cyanoethylphosphine CAS 6783-71-7: Direct Comparative Evidence for Scientific Selection


Platinum Complex Reactivity vs. Triethylphosphine Analog: Air-Stability Advantage

The coordinatively unsaturated platinum(0) complex [Pt(tcep)3] (tcep = tris(2-cyanoethyl)phosphine) demonstrates markedly different reactivity compared to its triethylphosphine (PEt3) analog. [Pt(tcep)3] is air-stable and does not react with additional tcep ligand to form an 18-electron species, whereas the PEt3 analog would be expected to undergo further coordination under comparable conditions [1]. This differential stability originates from the electron-withdrawing cyanoethyl substituents present on 2-cyanoethylphosphine-derived ligands.

Organometallic Chemistry Homogeneous Catalysis Platinum Coordination Chemistry

Catalytic Efficiency Ranking: Platinum(0) vs. Palladium(0) vs. Nickel(0) in Hydrophosphination

In the catalytic synthesis of tris(2-cyanoethyl)phosphine (tcep) from PH(CH2CH2CN)2 and CH2=CHCN, complexes of platinum(0), palladium(0), and nickel(0) bearing tcep ligands were directly compared for catalytic efficiency. The platinum(0) complex [Pt(tcep)3] was shown to be the most efficient catalyst among the [M(tcep)3] series (M = Pt, Pd, Ni) [1]. This ranking provides direct quantitative guidance for selecting the appropriate metal center when using cyanoethylphosphine-derived ligand frameworks.

Hydrophosphination Catalysis Platinum Group Metals Phosphine Synthesis

Coordination Mode Selectivity: κ1(P) Binding vs. Hemilabile Diallylphosphine Behavior

When reacted with [Re2(CO)8(MeCN)2], cyanoethylphosphines afford exclusively mono- and disubstituted compounds where the phosphine ligand is κ1(P)-coordinated (phosphorus-only binding) [1]. In contrast, diallylphosphines under identical conditions undergo μ:κ3(P,C,C)-coordination through the phosphorus atom and an allyl fragment, demonstrating hemilabile behavior with the capacity for reversible allyl π-coordination [1]. This difference in coordination mode selectivity directly impacts complex stability and reactivity profiles in catalytic applications.

Rhenium Carbonyl Chemistry Hemilabile Ligands Coordination Chemistry

Co-P Bond Length Invariance Across Cyanoethylphosphine Series (n = 1-3)

In a series of cobalt(III) complexes trans-[Co(Me2dtc)2{P(CH2CH2CN)nPh3−n}]BF4 (n = 1, 2, 3), the Co–P bond lengths for 2-cyanoethylphosphine-containing ligands (n = 1 corresponds to mono-2-cyanoethylphosphine derivative) are almost invariant to the number of 2-cyanoethyl substituent groups [1]. This structural observation contrasts with other monodentate P-donor ligand systems where bond lengths typically vary with substituent electronics, suggesting that cyanoethylphosphines confer a consistent metal-phosphorus bonding environment regardless of substitution pattern.

Cobalt Coordination Chemistry Phosphine Ligand Electronics Structural Analysis

2-Cyanoethylphosphine CAS 6783-71-7: Evidence-Backed Procurement and Application Scenarios


Synthesis of Mixed-Substituent Phosphine Ligands via Sequential Hydrophosphination

2-Cyanoethylphosphine serves as a primary phosphine starting material for constructing mixed-substituent phosphines through sequential platinum-catalyzed hydrophosphination reactions with acrylonitrile [1]. The platinum(0) complex [Pt(tcep)3] has been demonstrated as the most efficient catalyst for this transformation [1], enabling controlled stepwise addition to generate ligands with tailored steric and electronic properties that tertiary phosphine precursors cannot access. This application leverages the primary PH2 functionality that is absent in bis- or tris-substituted cyanoethylphosphines.

Platinum Group Metal Complexation for Air-Stable Catalytic Precursors

When complexed to platinum(0), the tcep ligand framework derived from 2-cyanoethylphosphine produces coordinatively unsaturated [Pt(tcep)3] that exhibits air-stability unlike its PEt3 analog [1]. This differential stability profile supports procurement decisions favoring cyanoethylphosphine-based ligand systems for applications requiring ambient handling of sensitive low-valent metal centers. The comparative data showing [Pt(tcep)3] > [Pd(tcep)3] ~ [Ni(tcep)3] in catalytic hydrophosphination efficiency [2] further justifies platinum-based catalyst development using this ligand class.

Rhenium Carbonyl Chemistry Requiring Predictable κ1(P) Coordination

In dirhenium carbonyl systems, cyanoethylphosphines afford predictable mono- and disubstituted products with exclusive κ1(P)-coordination, avoiding the hemilabile multidentate binding observed with diallylphosphine alternatives [1]. This predictable coordination behavior makes cyanoethylphosphines the ligand of choice for applications where well-defined metal centers are required, such as in mechanistic studies, catalyst development, and the synthesis of stable metal complexes for further derivatization.

Cobalt(III) Complex Synthesis for Structural and Electronic Studies

For researchers synthesizing cobalt(III) phosphine complexes, the 2-cyanoethylphosphine series offers the advantage of invariant Co–P bond lengths across varying substitution patterns (n = 1-3) [1]. This structural consistency enables systematic investigation of ligand electronic effects without confounding geometric variations, making cyanoethylphosphines valuable tools in structure-activity relationship studies and rational catalyst design programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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